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N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline
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Overview
Description
N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfamoyl group and a pyrrolidine ring attached to an aniline core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(2-pyrrolidin-1-ylethyl)aniline with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline can be compared with other similar compounds to highlight its uniqueness:
N-(benzylsulfamoyl)-4-(2-piperidin-1-ylethyl)aniline: Similar structure but with a piperidine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
N-(benzylsulfamoyl)-4-(2-morpholin-1-ylethyl)aniline:
N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylmethyl)aniline: Similar to the target compound but with a different substitution pattern on the aniline core.
These comparisons help to understand the unique features and potential advantages of this compound in various research and industrial applications.
Properties
IUPAC Name |
N-(benzylsulfamoyl)-4-(2-pyrrolidin-1-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-25(24,20-16-18-6-2-1-3-7-18)21-19-10-8-17(9-11-19)12-15-22-13-4-5-14-22/h1-3,6-11,20-21H,4-5,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTDETBIWDAAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)NS(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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